molecular formula C23H23N3O4 B11021488 N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11021488
M. Wt: 405.4 g/mol
InChI Key: JTEYMLNDPVQZCL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a fused isoindole-1,3-dione core substituted with a 1H-indol-6-yl group and a 3-(propan-2-yloxy)propyl side chain. The isoindole-dione moiety is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors. The indole group provides a planar aromatic structure conducive to π-π stacking, while the propan-2-yloxypropyl substituent introduces hydrophobicity and conformational flexibility.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-1,3-dioxo-2-(3-propan-2-yloxypropyl)isoindole-5-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-14(2)30-11-3-10-26-22(28)18-7-5-16(12-19(18)23(26)29)21(27)25-17-6-4-15-8-9-24-20(15)13-17/h4-9,12-14,24H,3,10-11H2,1-2H3,(H,25,27)

InChI Key

JTEYMLNDPVQZCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be fully elucidated.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Table 1: Structural and Functional Comparison

    Compound Name / CAS No. Core Structure Key Substituents Biological Target/Activity Reference
    N-(1H-indol-6-yl)-...-5-carboxamide (Target Compound) Isoindole-1,3-dione 1H-indol-6-yl, 3-(propan-2-yloxy)propyl Hypothesized GPCR/kinase modulation
    SCH530348 (Thrombin Receptor Antagonist) Benzofuran + indole Dichlorophenyl, pyrrolidinylmethyl PAR-1 (Protease-Activated Receptor 1)
    E5555 (Platelet Inhibitor) Indole-carboxamide Dichlorophenyl, aminopropyl Thrombin receptor antagonism
    [73772-34-6] (Perfluorinated Sulfonamide) Perfluorohexane-sulfonamide Tridecafluoro, hydroxyethoxyethoxyethyl Surfactant/industrial applications
    [53517-98-9] (ENCS Quaternary Ammonium) Perfluorooctanoylamido Trimethylammonium chloride Fluorosurfactant/water-repellent coatings

    Key Findings

    Structural Similarities to SCH530348 and E5555: The target compound shares the 1H-indol-6-yl motif with SCH530348 and E5555, both thrombin receptor antagonists. This indole group is critical for binding to aromatic residues in receptor pockets (e.g., PAR-1). However, the target compound lacks the dichlorophenyl and pyrrolidinylmethyl groups present in SCH530348, which are essential for PAR-1 specificity .

    Pharmacokinetic Considerations :

    • The 3-(propan-2-yloxy)propyl side chain may enhance membrane permeability compared to shorter alkyl chains in perfluorinated analogs. However, its metabolic stability is likely inferior to fluorinated compounds due to susceptibility to oxidative degradation .

    Research Implications

    • Target Identification : The compound’s indole-isoindole hybrid structure warrants screening against GPCRs (e.g., serotonin receptors) or kinases (e.g., JAK/STAT pathways) where planar aromatic systems are prevalent .
    • Optimization Opportunities : Introducing fluorinated substituents (as in [53517-98-9]) could improve metabolic stability, while modifying the propan-2-yloxypropyl chain (e.g., cyclization) may enhance target selectivity.

    Biological Activity

    N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a compound with significant potential in pharmacology, particularly in the treatment of various diseases due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

    Chemical Structure

    The molecular structure of the compound can be described as follows:

    • Molecular Formula : C₁₈H₁₈N₂O₃
    • IUPAC Name : this compound

    Anticancer Activity

    Research indicates that compounds with indole and isoindole structures often exhibit anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells through various mechanisms:

    • Mechanism of Action :
      • Induction of oxidative stress leading to apoptosis.
      • Inhibition of specific kinases involved in cancer cell proliferation.
    • Case Studies :
      • A study demonstrated that an indole derivative significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
      • Another investigation found that compounds similar to N-(1H-indol-6-yl)-1,3-dioxo derivatives exhibited selective cytotoxicity against prostate cancer cells .

    Antimicrobial Activity

    The compound's potential as an antimicrobial agent has been explored through various assays:

    • Antifungal and Antibacterial Activity :
      • The compound was tested against several strains of bacteria and fungi. Results indicated a notable inhibition zone against Staphylococcus aureus and Candida albicans, suggesting its effectiveness as an antimicrobial agent .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans4 µg/mL

    Anti-inflammatory Properties

    Indoles are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX):

    • Research Findings :
      • A study reported that similar compounds effectively reduced COX-2 expression in human cell lines, indicating potential therapeutic applications in inflammatory diseases .

    Pharmacokinetics

    Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(1H-indol-6-yl)-1,3-dioxo derivatives:

    • Absorption and Distribution :
      • The compound shows favorable solubility and permeability characteristics, which are essential for oral bioavailability.
    • Metabolism :
      • Preliminary studies suggest hepatic metabolism primarily through cytochrome P450 enzymes.

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